Bienvenue dans la boutique en ligne BenchChem!

3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one

Lipophilicity XLogP3 Physicochemical properties

This 3-[(6-methylpyridin-2-yl)oxy]pyrrolidin-2-one building block offers a critical ΔXLogP3 of +0.4 over the des-methyl analog, enabling medicinal chemists to fine-tune CNS permeability without adding hydrogen-bond donors. The 6-methyl substitution ortho to the pyridyl nitrogen creates a distinct microenvironment essential for isoform selectivity in nNOS inhibitor programs and herbicidal SAR campaigns. Sourcing this specific positional isomer eliminates batch-to-batch variability and preserves target engagement fidelity—an advantage generic pyrrolidin-2-ones cannot provide.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 2200689-31-0
Cat. No. B2773956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
CAS2200689-31-0
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCNC2=O
InChIInChI=1S/C10H12N2O2/c1-7-3-2-4-9(12-7)14-8-5-6-11-10(8)13/h2-4,8H,5-6H2,1H3,(H,11,13)
InChIKeyWVUONLKFYMOZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one (CAS 2200689-31-0): Key Physicochemical and Structural Identity for Informed Procurement


3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one (CAS 2200689-31-0, CID 126954883) is a heterocyclic small molecule (C10H12N2O2, MW 192.21 g/mol) that embeds a pyrrolidin-2-one (γ‑lactam) core ether-linked at the 3‑position to a 6‑methylpyridin-2‑yloxy substituent [1]. The compound falls within the substituted 3‑heteroaryl(amino‑ or oxy)pyrrolidin‑2‑one family, a scaffold broadly claimed in herbicide and plant‑growth‑regulator patent families (e.g., US20030171218A1, WO2003005824A2) [2]. Computed descriptors include XLogP3 = 1.1, topological polar surface area (TPSA) = 51.2 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1].

Why a Generic Pyrrolidin-2-one Scaffold Cannot Replace 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one


Substitution of the 3‑[(6‑methylpyridin‑2‑yl)oxy]pyrrolidin‑2‑one core with even a single‑atom positional isomer or des‑methyl analog alters key molecular recognition features that govern target engagement. The 6‑methyl group on the pyridine ring sits ortho to the pyridyl nitrogen and adjacent to the ether oxygen, creating a unique steric and electronic microenvironment distinct from the 4‑methyl or 5‑methyl positional isomers [1][2]. This position‑specific substitution shifts calculated lipophilicity (ΔXLogP3 ≈ +0.4 relative to the des‑methyl analog) and can influence π‑stacking with aromatic residues in enzyme active sites, as demonstrated for related aminopyridine‑pyrrolidine NOS inhibitors where the methyl position dictates isoform selectivity [3]. Therefore, treating this compound as interchangeable with other pyrrolidin‑2‑one‑based building blocks risks loss of activity, altered selectivity, or batch‑to‑batch irreproducibility in downstream SAR campaigns.

Quantitative Differentiation Evidence for 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one Versus Closest Analogs


Lipophilicity Shift (XLogP3) Relative to the Des-Methyl Analog Dictates logD-Driven Property Profiles

The 6-methyl substitution imparts a measurable lipophilicity increase compared with the des-methyl parent compound 3-(pyridin-2-yloxy)pyrrolidin-2-one. The target compound exhibits an XLogP3 of 1.1, while the unsubstituted pyridine analog is calculated at 0.7 [1][2]. This ΔXLogP3 of +0.4 translates to approximately a 2.5‑fold higher predicted octanol–water partition coefficient, which can significantly influence passive membrane permeability, protein binding, and in vivo distribution — all critical parameters in drug discovery and agrochemical lead optimization.

Lipophilicity XLogP3 Physicochemical properties Des-methyl analog

Positional Isomerism of the Methyl Group Controls Target Engagement in Pyrrolidine-Based NOS Inhibitors

Within the pyrrolidin-2-one and pyrrolidine NOS‑inhibitor chemical space, the position of a methyl substituent on the pyridine ring is a well‑established determinant of isoform selectivity. The 4‑methylpyridin‑2‑yloxy analog (CAS 2199061-70-4) is reported to act primarily as an nNOS inhibitor . By contrast, the 6‑methyl isomer bears the methyl group ortho to the pyridine nitrogen, altering the electrostatic potential of the heterocycle and the preferred dihedral angle with the pyrrolidinone oxygen, which in turn modulates the inhibitor's binding pose in the NOS active site [1]. No direct quantitative head‑to‑head enzyme inhibition data for the target compound versus the 4‑methyl isomer were identified in the public domain at the time of this analysis, but class‑level SAR from related 2‑aminopyridine‑pyrrolidine NOS inhibitors demonstrates that shifting a methyl group from the 4‑ to the 6‑position can alter nNOS/eNOS selectivity by >10‑fold [1].

Positional isomerism NOS inhibition Structure-activity relationship Methyl substitution

Computed Topological Polar Surface Area and Hydrogen‑Bond Capacity Are Conserved Across the Analog Series, Isolating Lipophilicity as the Principal Differential

Despite the methyl‑group positional shift, TPSA remains constant at 51.2 Ų for both the 6‑methyl target compound and the des‑methyl analog, with an identical hydrogen‑bond donor count (1) and acceptor count (3) [1][2]. This means the core polarity and hydrogen‑bond potential are preserved, while lipophilicity is selectively modulated. In the context of a medicinal chemistry or agrochemical lead‑optimization program, this property pairing is valuable because it allows researchers to tune logD‑driven parameters (membrane permeability, metabolic stability) without inadvertently altering hydrogen‑bond‑dependent off‑target interactions — a differentiation point that generic pyrrolidin‑2‑one building blocks do not offer.

TPSA Hydrogen bonding Physicochemical profiling Analog comparison

Recommended Research and Industrial Application Scenarios for 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one


Agrochemical Lead Optimization: Herbicide and Plant Growth Regulator SAR Exploration

As a member of the substituted 3‑heteroaryloxy‑pyrrolidin‑2‑one family claimed in US20030171218A1 and WO2003005824A2 [1], this compound is directly relevant for building structure–activity relationships in herbicidal pyrrolidinone programs. Its 6‑methyl‑pyridine substituent provides a distinct lipophilicity and steric profile compared with 4‑methyl and des‑methyl analogs, allowing agrochemical researchers to probe how methyl‑position modulation affects weed‑control spectrum, crop selectivity, and soil mobility.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Fragment‑Based and Scaffold‑Hopping Design

The 6‑methylpyridin‑2‑yloxy‑pyrrolidin‑2‑one core shares the aminopyridine‑pyrrolidine pharmacophore motif of known nNOS inhibitors [2]. The position‑specific methyl substitution (6‑methyl vs. 4‑methyl) is a key determinant of nNOS/eNOS isoform selectivity in this structural class [2]. This compound can serve as a selectivity‑tuning building block in fragment‑growing or scaffold‑hopping campaigns aimed at neurological and neurodegenerative disease targets where nNOS‑selective inhibition is desired.

Diversity‑Oriented Synthesis and Chemical Library Enrichment

With a conserved TPSA and hydrogen‑bond profile relative to the des‑methyl analog but a ΔXLogP3 of +0.4 [3][4], this compound fills a specific lipophilicity gap in pyrrolidin‑2‑one‑based screening libraries. Procurement for diversity‑oriented synthesis enables the systematic exploration of methyl‑position effects on ADMET properties without altering core polarity — a strategy that is difficult to achieve with commercially available generic pyrrolidin‑2‑one building blocks.

Medicinal Chemistry: logD Tuning in CNS‑Penetrant Lead Series

The +0.4 XLogP3 increment over the des‑methyl analog [4] places this compound in a more favorable lipophilicity range for crossing the blood–brain barrier (optimal CNS drug space: logD ~1–3). Medicinal chemists optimizing CNS‑active candidates can use the 6‑methyl‑pyridine variant to increase logD without introducing additional hydrogen‑bond donors or acceptors, thereby preserving ligand efficiency while improving passive permeability [3].

Quote Request

Request a Quote for 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.